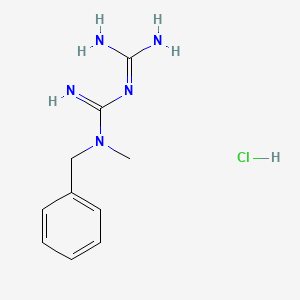
1-Benzyl-1-methylbiguanide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-Benzyl-1-methylbiguanide hydrochloride involves several chemical reactions showcasing the compound's versatility and the intricacies involved in its creation. For example, arylbiguanides react with benzoylacetone in the presence of proton to form an eight-membered ring compound, highlighting a unique synthetic route and the chemical behavior of biguanide derivatives in organic synthesis (Furukawa, Kojima, & Hayashi, 1972).
Molecular Structure Analysis
The molecular structure of related compounds, like N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, has been characterized by various spectroscopic techniques, including IR, 1H and 13C NMR, and X-ray single crystal diffraction. These studies provide insights into the electronic and geometrical configuration of biguanide derivatives, offering a foundation for understanding the molecular structure of 1-Benzyl-1-methylbiguanide hydrochloride (Demir, Dinçer, Cukurovalı, & Yilmaz, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-Benzyl-1-methylbiguanide hydrochloride derivatives can be illustrated through the study of their reactions, such as the acid hydrolysis of nitroso-guanidine derivatives, which involves complex mechanisms including proton transfers and denitrosation. These studies shed light on the chemical behavior of biguanide compounds under various conditions (Leis, Moreira, Norberto, Iley, & García‐Río, 1998).
Physical Properties Analysis
Investigations into the physical properties of compounds related to 1-Benzyl-1-methylbiguanide hydrochloride reveal information about their stability, solubility, and crystalline structure. For instance, the study of tetramethylguanidiniumchlorosulfonate ionic liquid highlights the importance of molecular design in achieving desirable solubility and stability features, which are crucial for the application of these compounds in various fields (Reddy, Valasani, Lim, & Jeong, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies :
- Tsuji, Momona, and Ueda (1967) reported the synthesis of aminoalkylguanidine derivatives, including the debenzylated forms of N1-benzyl compounds (Tsuji, Momona, & Ueda, 1967).
- Gao et al. (2003) synthesized 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide, which showed selective molecular recognition for nucleotides (Gao, Cai, Qi, & Wang, 2003).
Chemical Reactivity and Applications :
- Poon and Dudley (2006) described the use of 2-Benzyloxy-1-methylpyridinium triflate for the benzylation of alcohols, demonstrating its utility in organic synthesis (Poon & Dudley, 2006).
Biological Activities and Medical Applications :
- Giardiná et al. (1997) explored the alpha-adrenoceptor blocking activity of benzyl compounds, highlighting their potential in pharmacology (Giardiná et al., 1997).
- Kaji et al. (1966) investigated the effect of N1-isobutylbiguanide hydrochloride against adenovirus in cell culture, suggesting its antiviral properties (Kaji, Kamiya, Tatewaki, Nagafuchi, & Fujiwara, 1966).
- Giammarile et al. (2008) discussed the use of meta-iodobenzylguanidine in treating neuro-ectodermal tumours, indicating its application in nuclear medicine (Giammarile, Chiti, Lassmann, Brans, & Flux, 2008).
Pharmacology and Therapeutic Applications :
- Baumgarth, Beier, and Gericke (1997) researched benzoylguanidines as Na+/H+ antiporter inhibitors, relevant for myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).
Eigenschaften
IUPAC Name |
1-benzyl-3-(diaminomethylidene)-1-methylguanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.ClH/c1-15(10(13)14-9(11)12)7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H5,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGYBCQULDGYFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943647 |
Source


|
| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-methylbiguanide Hydrochloride | |
CAS RN |
2123-07-1 |
Source


|
| Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


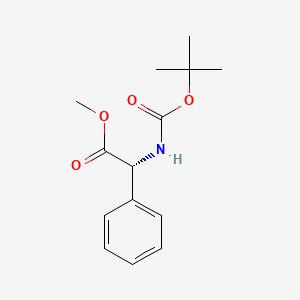
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)
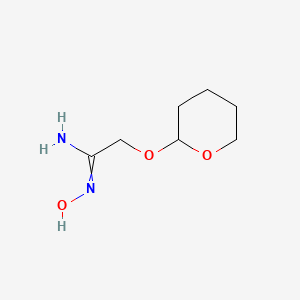
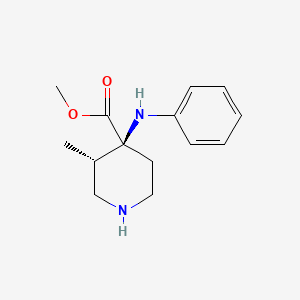
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
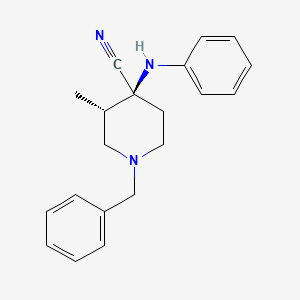
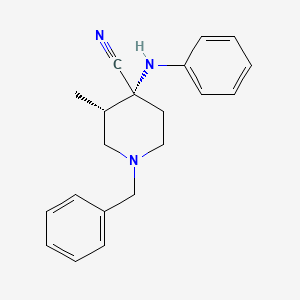
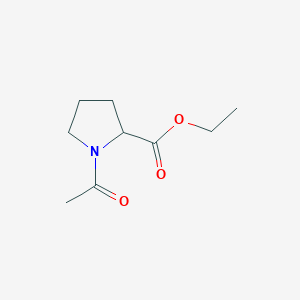
![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)